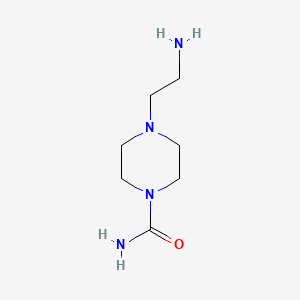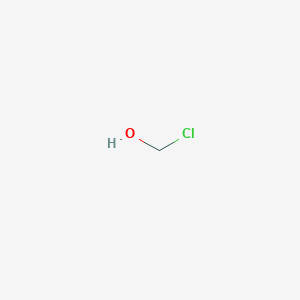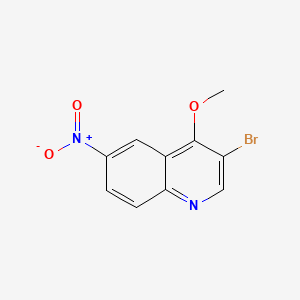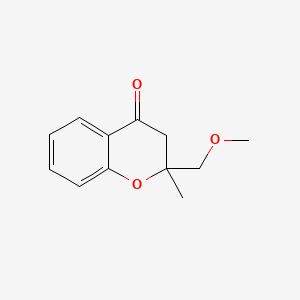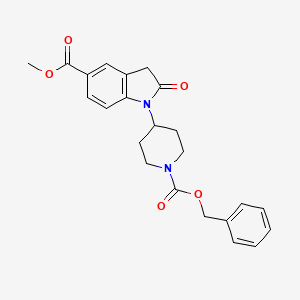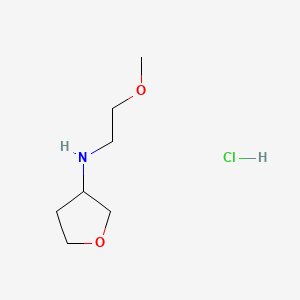
N-(2-methoxyethyl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)oxolan-3-amine hydrochloride: is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. . This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of oxirane with methoxyethylamine under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods typically involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Analyse Des Réactions Chimiques
N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-methoxyethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which N-(2-methoxyethyl)oxolan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(2-methoxyethyl)oxolan-3-amine hydrochloride can be compared with other similar compounds such as:
N-(2-methoxyethyl)tetrahydro-3-furanamine: This compound has a similar structure but lacks the hydrochloride group.
3-(2-methoxyethyl)tetrahydrofuran-3-amine hydrochloride: This compound is structurally similar but has different substituents on the oxolan ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-3-8-7-2-4-10-6-7;/h7-8H,2-6H2,1H3;1H |
Clé InChI |
KMOMLLZIKLPCPF-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1CCOC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


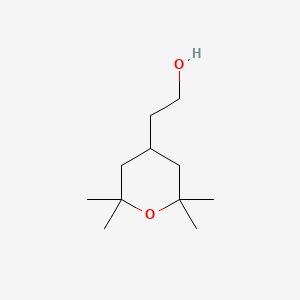
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
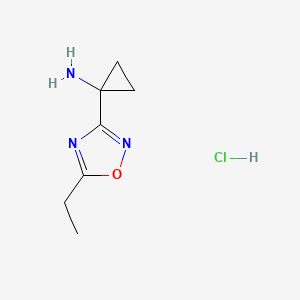
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)

